molecular formula C12H10FNO B13116931 2-Fluoro-6-methoxy-4-phenylpyridine

2-Fluoro-6-methoxy-4-phenylpyridine

Cat. No.: B13116931
M. Wt: 203.21 g/mol
InChI Key: BVGFICBOBVVVKE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-phenylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2-chloro-6-methoxy-4-phenylpyridine, is treated with a fluorinating agent like potassium fluoride under appropriate conditions .

Industrial Production Methods: Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-4-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-methoxy-4-phenylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-4-phenylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxypyridine
  • 2-Fluoro-6-methoxypyridine
  • 2-Fluoro-4-phenylpyridine

Comparison: 2-Fluoro-6-methoxy-4-phenylpyridine is unique due to the presence of both methoxy and phenyl groups, which can enhance its biological activity and selectivity compared to other fluorinated pyridines. The combination of these substituents can lead to distinct chemical and physical properties, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

2-fluoro-6-methoxy-4-phenylpyridine

InChI

InChI=1S/C12H10FNO/c1-15-12-8-10(7-11(13)14-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

BVGFICBOBVVVKE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C2=CC=CC=C2)F

Origin of Product

United States

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